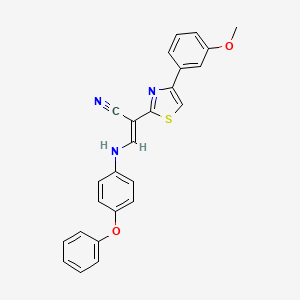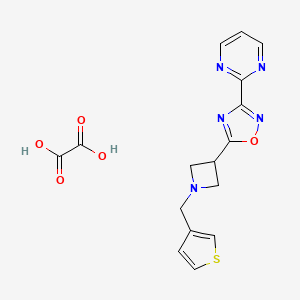![molecular formula C12H10ClN3O2 B2838220 N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine CAS No. 3723-71-5](/img/structure/B2838220.png)
N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine
Descripción general
Descripción
“N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine” is a chemical compound that contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a nitro group (-NO2) and an amine group (-NH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of its atoms. It would have a pyridine ring connected to a nitro group at the 3-position, and a 4-chlorobenzylamine group connected at the 2-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the pyridine ring less nucleophilic. The amine could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Expedient Synthesis of N-Methyl- and N-Alkylamines
A study presented a cost-effective reductive amination process using cobalt oxide nanoparticles for synthesizing N-methylated and N-alkylated amines, amino acid derivatives, and existing drug molecules from nitroarenes or amines. This process highlights the importance of such compounds in academic research and industrial production due to their significant roles in life-science molecules (T. Senthamarai et al., 2018).
Insights into Aminomethylenebisphosphonates Synthesis
Research into the three-component reaction of primary amine, diethyl phosphite, and triethyl orthoformate provided insights into synthesizing N-substituted aminomethylenebisphosphonic acids. These compounds have potential applications in antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activities (E. Dabrowska et al., 2009).
Oxidation of Antioxidants Based on N,N'-Substituted p-Phenylenediamines
A study on the oxidation of aromatic secondary amines, which are significant in the rubber industry as antioxidants, showed how different substituents affect the oxidation potential and the final oxidation products. This research is essential for understanding the chemical stability and reactivity of these compounds in industrial applications (P. Rapta et al., 2009).
Graphene-based Catalysts for Reduction of Nitro Compounds
The reduction of nitro compounds to amines using graphene-based catalysts has been explored for its environmental and industrial significance. Such transformations are crucial in the synthesis of drugs, dyes, polymers, and the degradation of toxic nitro contaminants like 4-nitrophenol (M. Nasrollahzadeh et al., 2020).
Determination of Aromatic Amines in Hair Dyes
A study utilized ionic liquids for the improved separation and quantization of aromatic amines in hair dyes using liquid chromatography coupled to electrochemical detection. This approach demonstrates the application of chemical analysis methods in consumer product safety (T. M. Lizier et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that nitro groups in organic compounds can undergo reduction to form amines, which can interact with biological targets
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Pharmacokinetics
Similar compounds have been found to be well absorbed, metabolized, and excreted . The nitro group and the chlorophenyl group in the compound could potentially affect its bioavailability, but more research is needed to determine the specifics.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVPRXBSUNPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminobenzo[d]oxazole-5-carboxylic acid](/img/structure/B2838140.png)
![N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2838141.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2838142.png)
![7-cyclopropyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2838143.png)

![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)

![N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2838149.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)
![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)
![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)

![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)
